Benzene, 2-methyl-1-nitro-3-propoxy-
Overview
Description
Benzene, 2-methyl-1-nitro-3-propoxy- is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and a propoxy group attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methyl-1-nitro-3-propoxy- typically involves nitration and alkylation reactions. One common method is the nitration of 2-methyl-3-propoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of Benzene, 2-methyl-1-nitro-3-propoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-methyl-1-nitro-3-propoxy- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzene, 2-methyl-1-nitro-3-propoxy- is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 2-methyl-1-nitro-3-propoxy- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-3-nitro-
- Benzene, 2-methyl-1-nitro-
- Benzene, 2-methyl-1-nitro-4-propoxy-
Uniqueness
Benzene, 2-methyl-1-nitro-3-propoxy- is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. The presence of the propoxy group at the 3-position, in particular, influences its solubility and interaction with other molecules, making it valuable for specific industrial and research applications .
Properties
IUPAC Name |
2-methyl-1-nitro-3-propoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-7-14-10-6-4-5-9(8(10)2)11(12)13/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFQHMMBJKFOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291575 | |
Record name | Benzene, 2-methyl-1-nitro-3-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28148-28-9 | |
Record name | Benzene, 2-methyl-1-nitro-3-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28148-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-methyl-1-nitro-3-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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